Cyclohexyl 3-octyloxiran-2-octanoate
Description
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Structure
2D Structure
Properties
CAS No. |
35788-39-7 |
|---|---|
Molecular Formula |
C24H44O3 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
cyclohexyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C24H44O3/c1-2-3-4-5-7-13-18-22-23(27-22)19-14-8-6-9-15-20-24(25)26-21-16-11-10-12-17-21/h21-23H,2-20H2,1H3 |
InChI Key |
QSIGPWWSZONILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Contextualization of Epoxidized Esters in Advanced Organic Synthesis
Epoxidized esters, particularly those derived from fatty acids (epoxidized fatty acid esters or EFAEs), are a significant class of compounds in organic synthesis and materials science. acs.org They are characterized by the presence of an ester functional group and one or more oxirane rings within the carbon chain. google.com The synthesis of these compounds typically involves the epoxidation of unsaturated esters, where a carbon-carbon double bond is converted into an epoxide ring, often using oxidizing agents like peroxy acids. nih.govpw.live
The dual functionality of epoxidized esters makes them highly versatile. The ester group can undergo reactions like hydrolysis and transesterification, while the highly strained three-membered oxirane ring is susceptible to ring-opening reactions by a variety of nucleophiles, including alcohols, amines, and water. nih.govfiveable.me This reactivity is harnessed in numerous applications:
Polymer Chemistry: Epoxidized esters serve as valuable monomers and cross-linking agents in the synthesis of polymers. They can be used to create bio-based thermosets, polyurethanes, and other polymers. ndsuresearchfoundation.orgrsc.org Epoxidized sucrose (B13894) esters of fatty acids (ESEFAs), for instance, are used to produce materials for composites, adhesives, and coatings due to their high functionality and rigid core structure. ndsuresearchfoundation.org
Plasticizers and Stabilizers: EFAEs are widely used as environmentally friendly plasticizers and thermal stabilizers for polymers like polyvinyl chloride (PVC). google.comgoogle.com They improve the flexibility and durability of the material while being derived from renewable resources like vegetable oils. researchgate.net
Chemical Intermediates: The oxirane ring acts as a handle for further chemical modification, allowing these esters to serve as intermediates in the synthesis of a wide range of more complex molecules, including polyols, pharmaceuticals, and agrochemicals. nih.govresearchgate.netyoutube.com
Cyclohexyl 3-octyloxiran-2-octanoate fits within this class as a specialized EFAE. Its synthesis would likely involve the esterification of an epoxidized octanoic acid derivative with cyclohexanol (B46403). smolecule.com The presence of the cyclohexyl group, a bulky non-polar moiety, would influence its solubility and physical properties compared to more common methyl or ethyl esters. acs.orggoogle.com
Overview of Research Trajectories for Complex Aliphatic Esters
Aliphatic esters are a broad and fundamental class of organic compounds, known for their roles as fragrances, solvents, and building blocks in chemical synthesis. researchgate.net Research in this area has evolved from the synthesis of simple esters to the design and application of highly complex and functionalized molecules.
Modern research trajectories for complex aliphatic esters often focus on several key areas:
Sustainable Synthesis: There is a strong emphasis on developing greener and more efficient methods for ester synthesis. This includes the use of enzymatic catalysts like lipases and cutinases, which can operate under mild conditions and offer high selectivity, as well as the use of novel catalysts like Brønsted acidic ionic liquids for solvent-free reactions. researchgate.netresearchgate.net
Bio-based Feedstocks: A major trend is the utilization of renewable resources, such as fatty acids from vegetable oils, to produce aliphatic esters. researchgate.net These bio-based esters are finding applications as "green" plasticizers, lubricants, and components of biopolymers. acs.orgacs.orgacs.org
Advanced Materials: Complex aliphatic esters are integral to the development of advanced polymers. Star-shaped polymers made from aliphatic polyesters, for example, are being investigated for biomedical applications like drug delivery and nanotechnology. scispace.com The synthesis of these materials often relies on sophisticated catalysts and controlled polymerization techniques. scispace.comnih.gov
Novel Synthetic Methods: Chemists continue to explore innovative ways to construct ester functionalities. Recent developments include photocatalyzed methods for the alkoxycarbonylation of alkenes, providing new pathways to access complex aliphatic esters from readily available starting materials. nih.gov
Cyclohexyl 3-octyloxiran-2-octanoate exemplifies a complex aliphatic ester, combining a bio-derivable fatty acid component (the C8 chain) with a cyclic alcohol and a reactive epoxide. Its study aligns with research interests in functional materials, where multiple chemical features are engineered into a single molecule to achieve specific properties and reactivity.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds Note: Properties for the title compound are based on available database information, which may be predicted.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₂₄H₄₄O₃ | ~380.60 | 464.9 (at 760 mmHg) | 0.96 |
| Cyclohexanol (B46403) | C₆H₁₂O | 100.16 | 161.1 | 0.962 |
| Cyclohexyl octanoate (B1194180) | C₁₄H₂₆O₂ | 226.36 | 280.8 (at 760 mmHg) | 0.92 |
| 8-(3-octyloxiran-2-yl)octanoic acid | C₁₈H₃₄O₃ | 298.46 | N/A | N/A |
Sources: smolecule.comwikipedia.orglookchem.comchemsrc.com
Table 2: Functional Group Reactivity
| Functional Group | Present in Compound? | Typical Reactions | Significance |
| Ester | Yes | Hydrolysis, Transesterification, Reduction | Core linkage, can be cleaved or modified. |
| Oxirane (Epoxide) | Yes | Nucleophilic Ring-Opening (acidic or basic conditions) | High reactivity site for cross-linking or further functionalization. pw.livemasterorganicchemistry.com |
| Cyclohexyl | Yes | Conformational inversion (ring flip) | Imparts steric bulk, lipophilicity, and conformational rigidity. fiveable.meyoutube.com |
Spectroscopic Characterization and Advanced Structural Elucidation of Cyclohexyl 3 Octyloxiran 2 Octanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the elucidation of the carbon-hydrogen framework.
For Cyclohexyl 3-octyloxiran-2-octanoate, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the cyclohexyl ring, the two long octyl chains, and the epoxide ring. Key expected signals would include a multiplet for the proton on the carbon bearing the ester oxygen of the cyclohexyl group, signals for the epoxide ring protons, and various signals for the methylene (B1212753) and methyl groups of the octyl chains.
¹³C NMR spectroscopy would complement this by identifying all unique carbon environments. Distinct chemical shifts would be anticipated for the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, the carbons of the epoxide ring, and the carbons of the two octyl chains.
Despite the critical role of NMR in structural elucidation, specific, publicly available ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, could not be located in the searched scientific literature.
Table 1: Anticipated Proton (¹H) and Carbon (¹³C) NMR Data Specific experimental data for this compound is not publicly available. The table below is a representation of the types of data that would be collected.
| Structural Fragment | Anticipated ¹H Chemical Shift Range (ppm) | Anticipated ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| Cyclohexyl Protons | 1.0 - 2.0 (CH₂) and 4.5 - 5.0 (CH-O) | 20 - 40 (CH₂) and 70 - 80 (CH-O) |
| Octyl Chain Protons | 0.8 - 1.6 (CH₃, CH₂) | 14 (CH₃) and 22 - 32 (CH₂) |
| Epoxide Ring Protons | 2.5 - 3.5 | 45 - 60 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In a typical MS experiment, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₂₄H₄₄O₃, by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the cyclohexyl group or cleavage at the ester or ether linkages, providing further confirmation of the structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.
The IR spectrum of this compound would be expected to exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl and cyclohexyl groups (around 2850-3000 cm⁻¹), C-O stretching vibrations for the ester and ether linkages (in the 1000-1300 cm⁻¹ region), and vibrations associated with the epoxide ring (around 1250 cm⁻¹ and 800-900 cm⁻¹). Raman spectroscopy would be particularly sensitive to the non-polar C-C and C-H bonds in the alkyl chains and the cyclohexyl ring.
A search of scientific databases did not yield specific, publicly available IR or Raman spectra for this compound.
Table 2: Expected Infrared (IR) Absorption Bands Specific experimental data for this compound is not publicly available. This table represents expected absorption frequencies based on functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C-O Stretch (Ester/Ether) | 1000 - 1300 | Medium |
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods.
Given its molecular weight and likely physical state as a liquid, this compound could be analyzed by either HPLC or GC-MS. smolecule.com In HPLC, the compound would be separated based on its affinity for a stationary phase, allowing for purity determination and quantification. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing not only an assessment of purity but also mass spectral data for the compound and any impurities. The retention time in a chromatographic run is a characteristic property of the compound under specific analytical conditions.
Specific retention times and chromatograms from HPLC or GC-MS analysis of this compound are not available in the reviewed literature.
Thermal Analysis Techniques for Decomposition Studies (e.g., TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
A TGA analysis of this compound would reveal the temperature at which the compound begins to decompose and the profile of its mass loss at higher temperatures. This information is valuable for understanding the material's thermal stability. The boiling point of this compound is reported to be 464.9°C at 760 mmHg, which gives an indication of its low volatility. smolecule.com
Detailed experimental data from thermal analysis techniques like TGA for this compound could not be found in the public domain.
Theoretical and Computational Investigations on Cyclohexyl 3 Octyloxiran 2 Octanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netacs.orgesqc.org For Cyclohexyl 3-octyloxiran-2-octanoate, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and electrostatic potential, all of which are crucial for predicting its chemical behavior.
Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting reaction pathways. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. mdpi.com For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity, particularly at the epoxide ring. The electrostatic potential map can further pinpoint regions of positive and negative charge, highlighting the likely sites for electrophilic and nucleophilic attack. mdpi.com
| Calculated Property | Illustrative Value for a Model Epoxidized Ester | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophiles. |
| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests greater kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Partial Charge on Epoxide Carbons | Cα: +0.15 e, Cβ: +0.12 e | Positive charges indicate electrophilic centers prone to nucleophilic attack. |
Note: The values in this table are representative examples for a model epoxidized ester and are intended for illustrative purposes, as specific computational data for this compound is not publicly available.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions with their environment. uni-duesseldorf.deacs.org For this compound, MD simulations can provide insights into how these molecules interact with each other in a bulk phase or in the presence of a solvent. These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. acs.org
In the context of its use as a plasticizer, MD simulations could model the interaction of this compound with a polymer matrix. nih.govresearchgate.net These simulations would elucidate how the molecule intercalates between polymer chains, disrupting polymer-polymer interactions and thereby increasing flexibility. The balance between the polar interactions of the ester and epoxide groups and the nonpolar interactions of the hydrocarbon portions would be critical in determining its effectiveness as a plasticizer. mdpi.com
| Simulation Parameter | Illustrative Value for a Model Ester in a Non-Aqueous Solvent | Relevance to this compound |
| Simulation Time | 100 ns | Sufficient duration to observe equilibrium properties and dynamic events. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for studying material properties. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Force Field | OPLS-AA / GROMOS | Commonly used force fields for organic molecules. |
| Calculated Diffusion Coefficient | 1.5 x 10⁻⁶ cm²/s | Provides insight into the mobility of the molecule in a given medium. |
Note: The values in this table are representative examples for a model ester simulation and are intended for illustrative purposes.
Reaction Pathway Modeling and Transition State Analysis (e.g., RRKM Master Equation)
Understanding the reaction mechanisms of this compound, particularly the ring-opening of the epoxide, is crucial for predicting its stability and reactivity. libretexts.orgpressbooks.pubchemistrysteps.com Reaction pathway modeling, often employing quantum chemical methods, can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. ic.ac.uk
The ring-opening of the epoxide can proceed via acid-catalyzed or base-catalyzed mechanisms. libretexts.orgpressbooks.pub In an acid-catalyzed pathway, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can occur at either of the epoxide carbons. chemistrysteps.com Computational modeling can determine the activation energies for attack at the more and less substituted carbons, thus predicting the regioselectivity of the reaction. semanticscholar.org The stereochemistry of the product, typically resulting from an anti-addition, can also be confirmed through these models. chemistrysteps.com
For unimolecular reactions, such as thermal decomposition, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to calculate reaction rates. wikipedia.orgnumberanalytics.comslideshare.net RRKM theory is a statistical theory that assumes energy is rapidly distributed among all vibrational modes of the molecule before reaction. wikipedia.orgnumberanalytics.com By combining the potential energy surface information from quantum chemical calculations with a statistical treatment of energy distribution, RRKM theory can predict rate constants as a function of temperature and pressure. uleth.ca
| Reaction Parameter | Illustrative Calculated Value for Epoxide Ring-Opening | Significance |
| Activation Energy (Acid-Catalyzed) | 15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Activation Energy (Base-Catalyzed) | 20 kcal/mol | A higher barrier indicates a slower reaction under basic conditions. |
| Transition State Geometry | Asymmetric C-O bond breaking | Provides a snapshot of the highest energy point along the reaction coordinate. |
| Predicted Rate Constant (RRKM) | 1.0 x 10⁻⁴ s⁻¹ at 400 K | Quantifies the speed of a unimolecular reaction at a given temperature. |
Note: The values in this table are representative examples for epoxide reaction modeling and are intended for illustrative purposes.
Prediction of Conformational Preferences and Stereochemical Effects
The three-dimensional structure of this compound, including the conformations of the cyclohexane (B81311) ring and the relative stereochemistry of the epoxide, significantly impacts its physical and chemical properties. Computational methods can predict the most stable conformations and analyze the energetic differences between them. acs.orggmu.edu
The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. dalalinstitute.com When substituted, the substituent can occupy either an axial or an equatorial position. For the large ester group in this compound, the equatorial position is strongly favored to avoid steric clashes with the axial hydrogens of the ring. gmu.eduacs.org Computational calculations can quantify the energy difference between the axial and equatorial conformers.
The stereochemistry of the epoxide ring and its adjacent chiral centers is also critical. The relative orientation of the octyloxy and the ester groups on the oxirane ring (cis or trans) will influence the molecule's shape and how it interacts with other molecules. Furthermore, the stereochemical outcome of reactions, such as the ring-opening of the epoxide, is highly dependent on the initial stereochemistry and the reaction mechanism. acs.orgmdpi.com Computational models can be used to predict the preferred diastereomeric products of such reactions. semanticscholar.org
| Conformational Feature | Predicted Energetic Preference | Structural Implication |
| Cyclohexyl Ring Conformation | Equatorial ester substitution favored by > 5 kcal/mol | The bulky substituent avoids steric strain by occupying the less hindered equatorial position. |
| Epoxide Stereoisomers | Trans-isomer may be slightly more stable than cis-isomer | The relative orientation of the large substituents on the epoxide ring impacts steric strain. |
| Rotational Barriers of C-C Bonds | ~3-5 kcal/mol | Indicates the flexibility of the alkyl chains and their ability to adopt various conformations. |
Note: The values in this table are based on general principles of conformational analysis and are for illustrative purposes.
Development of Structure-Reactivity Models for Epoxidized Esters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. nih.govnih.gov For a class of compounds like epoxidized esters, QSAR/QSPR models can be developed to predict properties such as reactivity, toxicity, or plasticizing efficiency without the need for extensive experimental testing for every new compound. traquisa.commdpi.com
The development of such a model for epoxidized esters would involve compiling a dataset of related compounds with known experimental data. For each compound, a set of molecular descriptors would be calculated. These descriptors can be derived from the compound's 2D structure (e.g., number of certain atoms, topological indices) or 3D structure (e.g., molecular surface area, volume) and from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). mdpi.com
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov For this compound, a QSAR model could predict its reactivity in epoxide ring-opening reactions based on descriptors that quantify the electronic and steric environment of the epoxide ring. nih.govresearchgate.net Similarly, a QSPR model could predict its efficiency as a plasticizer based on descriptors related to its size, shape, and polarity. mdpi.com
| Model Component | Example for a Reactivity QSAR of Epoxides |
| Dependent Variable (Activity) | Logarithm of the reaction rate constant (log k) |
| Independent Variables (Descriptors) | LUMO energy, partial charge on epoxide carbons, steric parameters (e.g., Taft's Es) |
| Statistical Method | Multiple Linear Regression |
| Resulting Model Equation | log k = c₀ + c₁(LUMO) + c₂(Charge) + c₃*(Es) |
| Model Performance Metric | R² (Coefficient of Determination) > 0.8 |
Note: This table provides a conceptual outline for a QSAR model and does not represent a specific, validated model.
Advanced Applications in Materials Science and Industrial Chemistry
Role as Monomers and Cross-linking Agents in Polymer Systems
The bifunctional nature of Cyclohexyl 3-octyloxiran-2-octanoate, possessing both an ester group and a reactive epoxide (oxirane) ring, allows it to serve multiple roles within polymer systems. The oxirane ring is susceptible to ring-opening polymerization, enabling the compound to act as a monomer for the synthesis of various polymers, including polyesters and polyethers. nih.gov This reaction can be initiated by cationic or anionic initiators, leading to the formation of polymer chains with unique structures imparted by the cyclohexyl and octyl moieties.
Furthermore, when incorporated into existing polymer matrices, it can function as a cross-linking agent or a reactive plasticizer. In materials like polyvinyl chloride (PVC), traditional plasticizers can be prone to migration, leading to a loss of flexibility and potential environmental contamination. Epoxidized esters such as this compound can be integrated into the polymer formulation. The epoxy groups can react under thermal processing, forming covalent bonds within the matrix, which significantly reduces migration. This dual function enhances both the flexibility and the thermal stability of the final product. Research on analogous epoxidized esters derived from isosorbide (B1672297) has demonstrated significant improvements in the thermal and mechanical properties of PVC.
Table 1: Comparative Performance of PVC Plasticized with Epoxidized Esters vs. Traditional Plasticizers Data modeled on findings for structurally similar epoxidized bio-based esters.
| Property | PVC with DOTP (50 phr) | PVC with Epoxidized Isosorbide Linolenate (50 phr) |
| Initial Decomposition Temp. (TGA) | ~267 °C | ~307 °C |
| Elongation at Break | - | 387% |
| Weight Loss (200°C for 120 min) | High | ~1.5% |
| Migration Resistance | Lower | Higher |
Source: Based on data presented in ResearchGate for EGLA-ISB. researchgate.net
Formulation of Epoxy Resins for High-Performance Composites and Coatings
In the formulation of high-performance materials, this compound serves as a valuable component in epoxy resin systems. It can act as a reactive diluent, a substance used to reduce the viscosity of the main resin (like highly viscous cycloaliphatic epoxides) to improve handling and application properties without significantly compromising the final cured characteristics. paint.org Its molecular structure contributes to enhanced flexibility in the cured coating, a desirable trait for applications requiring impact resistance.
The use of epoxidized esters, such as epoxidized soybean oil (ESBO), in conjunction with standard cycloaliphatic epoxy resins has been shown to be effective in creating thermally cured coatings. paint.org While the inclusion of the flexible long-chain fatty acids can slightly reduce the hardness of the coating, it offers a cost-effective and bio-based alternative to purely petroleum-derived formulations. paint.org The properties of the final coating can be fine-tuned by adjusting the ratio of the epoxidized ester to other epoxy resins and polyols in the formulation. paint.org Furthermore, the incorporation of functional groups through such esters can improve the anti-corrosion properties of water-borne acrylic-epoxy hybrid coatings. rsc.org
Table 2: Effect of Epoxidized Oil Concentration on Coating Hardness Data based on research into epoxidized soybean oil (ESBO) in cycloaliphatic epoxy resin blends.
| % ESBO in Epoxy Blend | Pencil Hardness (Cure: 12 min @ 120°C) |
| 0% (Control) | 3H |
| 10% | 2H |
| 20% | H |
| 30% | F |
| 40% | F |
Source: Adapted from findings in Cationic, Thermally Cured Coatings Using Epoxidized Soybean Oil. paint.org
Utilization in Specialty Chemical Synthesis as Reactive Intermediates
The high reactivity of the three-membered oxirane ring makes this compound a versatile reactive intermediate for the synthesis of a wide range of specialty chemicals. mdpi.com This ring provides an energetically favorable site for nucleophilic attack, allowing for the straightforward creation of derivatives that would be difficult to synthesize directly. mdpi.com
This reactivity is harnessed to produce various valuable molecules:
Polyols and Glycols: Ring-opening of the epoxide with water or alcohols under acidic or basic conditions yields diols or ether alcohols. These polyols are crucial building blocks for polyurethanes, polyesters, and other condensation polymers. nih.gov
Higher Alcohols and Olefins: The epoxide can be a precursor in multi-step syntheses to generate specific long-chain alcohols or olefins. nih.gov
Functionalized Esters: The epoxy group can be reacted with various nucleophiles to add new functional groups to the molecule while preserving the ester linkage, leading to complex, multifunctional compounds used in cosmetics, agrochemicals, or pharmaceuticals. nih.gov
The use of such epoxidized esters as intermediates is a cornerstone of converting renewable feedstocks like vegetable oils into value-added industrial chemicals. nih.govnih.gov
Development of Novel Functional Fluids and Lubricant Base Oils
There is significant interest in developing high-performance, biodegradable lubricants from renewable sources to replace traditional mineral oils. The chemical modification of vegetable oil derivatives through epoxidation is a key strategy to achieve this. mdpi.comresearchgate.net Unmodified vegetable oils often suffer from poor thermal and oxidative stability due to the presence of carbon-carbon double bonds. mdpi.com
Epoxidation, the process that creates the oxirane ring in this compound, consumes these double bonds, leading to a significant improvement in the oil's performance characteristics. mdpi.comresearchgate.net Epoxidized derivatives exhibit enhanced thermo-oxidative stability, better lubricity, and increased viscosity, making them suitable for use as lubricant base fluids or as high-performance additives. mdpi.comresearchgate.net Studies on epoxidized rapeseed oil and waste cooking oil methyl esters confirm these benefits. mdpi.comresearchgate.net The epoxidation process improves key lubricant properties such as oxidative stability, flash point, pour point, and friction-reducing ability. researchgate.net
Table 3: Property Enhancement of Oil Esters via Epoxidation for Lubricant Applications Illustrative data based on findings from studies on epoxidized vegetable oils.
| Property | Unmodified Oil Ester | Epoxidized Oil Ester |
| Oxidative Stability | Low | High |
| Viscosity | Lower | Higher |
| Friction Coefficient | Moderate | Lower |
| Wear Scar Diameter | Larger | Smaller |
Source: Based on principles described in studies of epoxidized rapeseed and cooking oils. mdpi.comresearchgate.net
Applications in Advanced Chemical Process Development
The use of compounds like this compound is indicative of broader trends in advanced chemical process development, particularly the shift towards green chemistry and sustainable feedstocks. nih.govgoogle.com The synthesis and application of such molecules represent a move away from petroleum-based raw materials toward renewable resources like plant-derived oils. nih.govnih.gov
Advanced process development in this area focuses on several key aspects:
Catalysis: Developing more efficient and environmentally friendly catalysts for the epoxidation reaction itself. This includes moving from traditional methods that use strong mineral acids to enzymatic processes, such as those using lipase, which operate under milder conditions and reduce corrosive byproducts. nih.gov
Process Intensification: Optimizing reaction conditions to improve yield, selectivity, and energy efficiency, thereby making the production of bio-based chemicals more economically viable.
Product Circularity: Designing molecules and processes with the end-of-life in mind. Lubricants and polymers derived from epoxidized esters often exhibit enhanced biodegradability compared to their petrochemical counterparts, contributing to a more circular economy. researchgate.net
By serving as a platform molecule derived from renewable sources, this compound and similar compounds are integral to the development of more sustainable industrial chemical processes.
Environmental Fate and Degradation Pathways of Cyclohexyl 3 Octyloxiran 2 Octanoate
Biodegradability Studies in Various Environmental Compartments
The biodegradability of Cyclohexyl 3-octyloxiran-2-octanoate is anticipated to be primarily driven by the enzymatic hydrolysis of its ester bond. Esterases, enzymes that are widespread in bacteria and fungi, are known to cleave ester linkages, breaking down larger molecules into smaller, more readily metabolized fragments.
Numerous studies have demonstrated the bacterial degradation of various esters, particularly phthalate (B1215562) esters, which are structurally different but share the same functional group. For instance, bacteria are capable of metabolizing phthalate esters by first hydrolyzing them to their corresponding phthalate anions. nih.gov Research has identified specific esterases in bacteria like Gordonia sp. that can hydrolyze bulky esters. nih.gov It is plausible that similar enzymatic processes would target the ester group in this compound, leading to its initial breakdown in soil and aquatic environments. The degradation process for esters often begins with the hydrolysis of the diester to a monoester, and then to the corresponding acid. nih.gov
The rate and extent of biodegradation can be influenced by the complexity of the ester. For example, studies on phthalate esters have shown that the degradation of bulkier esters can take longer than that of smaller ones. nih.gov The presence of the cyclohexyl and octyl groups in this compound may influence its bioavailability and the rate at which microorganisms can degrade it.
The general pathway for the biodegradation of esters involves their conversion to central carbon pathway intermediates, which can then be utilized by microorganisms for growth and energy. researchgate.net The initial hydrolysis of this compound would likely yield cyclohexanol (B46403) and 3-octyloxiran-2-octanoic acid. These intermediates would then be subject to further microbial degradation.
Table 1: Predicted Initial Biodegradation Products of this compound
| Initial Compound | Predicted Primary Biodegradation Products |
| This compound | Cyclohexanol and 3-octyloxiran-2-octanoic acid |
Environmental Transformation Products and Their Persistence
The degradation of this compound will result in the formation of various transformation products. The initial products from hydrolysis and biodegradation are predicted to be cyclohexanol and 3-octyloxiran-2-octanoic acid.
Further degradation of these primary products is expected. Cyclohexanol can be microbially degraded, often through oxidation to cyclohexanone (B45756) and subsequent ring cleavage. The 3-octyloxiran-2-octanoic acid, containing the reactive epoxide ring, would likely undergo further hydrolysis to form a diol. The resulting aliphatic chain would then be susceptible to beta-oxidation, a common microbial pathway for breaking down fatty acids.
The persistence of these transformation products will depend on their chemical structure and the environmental conditions. Smaller, more polar molecules like cyclohexanol and the diol formed from the epoxide ring are generally more water-soluble and may be more readily biodegraded than the parent compound.
Table 2: Potential Environmental Transformation Products of this compound
| Degradation Pathway | Initial Compound | Primary Transformation Products | Secondary Transformation Products |
| Biodegradation/Hydrolysis (Ester) | This compound | Cyclohexanol + 3-octyloxiran-2-octanoic acid | Cyclohexanone, Adipic acid, various fatty acid metabolites |
| Hydrolysis (Epoxide) | 3-octyloxiran-2-octanoic acid | 2,3-dihydroxy-3-octyloxiran-2-octanoic acid | Further fatty acid metabolites |
| Photolysis | Cyclohexane (B81311) ring | Ring-opened aliphatic compounds | Smaller volatile organic compounds |
Analytical Methodologies for Environmental Monitoring of the Compound
Detecting and quantifying this compound and its degradation products in environmental matrices like water and soil would require sensitive analytical methods. Given the compound's structure, a combination of chromatographic techniques would be most suitable.
High-performance liquid chromatography (HPLC) is a robust method for the analysis of epoxides. nih.govresearchgate.net Since many epoxides lack a strong chromophore for UV detection, derivatization is often employed to enhance their detectability. nih.govresearchgate.net For instance, epoxides can be derivatized with reagents like N,N-diethyldithiocarbamate to allow for sensitive UV detection. nih.govresearchgate.net
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would also be an effective technique, particularly for the parent compound and its less polar transformation products. The volatility of the compound may allow for direct GC analysis, or derivatization might be necessary to improve its chromatographic behavior.
For the determination of the epoxide group specifically, various titration methods have been developed, although these are often less sensitive than chromatographic techniques and may not be suitable for trace environmental analysis. researchgate.netgoogle.com
The general workflow for environmental monitoring would involve:
Sample Collection: Gathering water, soil, or sediment samples from the area of interest.
Extraction: Using a suitable solvent to extract the target compound and its transformation products from the sample matrix.
Clean-up and Concentration: Removing interfering substances from the extract and concentrating the sample to improve detection limits.
Analysis: Using instrumental methods like HPLC or GC-MS for separation, identification, and quantification.
Table 3: Analytical Methods for the Determination of Epoxides and Esters
| Analytical Technique | Principle | Application for Target Compound |
| HPLC with UV/Vis Detection | Separation based on polarity, detection via light absorption. Derivatization may be needed. | Suitable for the parent compound and its polar transformation products after derivatization of the epoxide group. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, with mass-based identification. | Ideal for identifying the parent compound and its volatile degradation products with high specificity. |
| Titration Methods | Chemical reaction with a titrant to determine the concentration of the epoxide group. | Less sensitive, more suited for bulk analysis rather than trace environmental monitoring. researchgate.netgoogle.com |
Future Research and Opportunities for this compound: A Prospective Analysis
While specific research on this compound is not extensively available in publicly accessible scientific literature, its chemical structure as an epoxidized ester suggests potential applications and areas for future investigation. This article explores prospective research directions for this compound, framed within the principles of modern chemical science and technology. The following sections outline hypothetical but scientifically grounded future research avenues, based on the general behavior and potential of similar chemical entities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Cyclohexyl 3-octyloxiran-2-octanoate, and what catalysts or reagents are critical for stereochemical control?
- Methodology : The synthesis typically involves epoxidation of unsaturated precursors or esterification of cyclohexanol derivatives. For example, Lewis acids (e.g., BF₃·OEt₂) can catalyze epoxide ring formation, while coupling reactions like Negishi cross-coupling (using cyclohexyl zinc reagents and acid chlorides) enable ester bond formation with high atom economy . Key steps include:
Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) to oxidize double bonds in precursors.
Esterification : Employ DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.
Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate stereoisomers .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodology :
- Melting Point/Boiling Point : Use differential scanning calorimetry (DSC) or capillary tube methods (data not directly available; extrapolate from analogs like cyclohexane derivatives) .
- Stereochemical Analysis : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or NMR spectroscopy (¹H/¹³C) to distinguish axial/equatorial conformers .
- Mass Spectrometry : High-resolution MS (ESI+ or EI) to confirm molecular weight (e.g., m/z 386 [M+H]+ observed in similar esters) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent epoxide ring hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks .
- Ventilation : Conduct reactions in fume hoods with explosion-proof equipment to manage volatile organic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereoisomer ratios obtained via different synthetic pathways?
- Methodology :
- Isomerization Studies : Apply Lewis acids (e.g., AlCl₃) to equilibrate cis/trans epoxide isomers, followed by kinetic trapping via selective crystallization in solvents like toluene/hexane .
- Data Validation : Compare HPLC retention times and NOESY NMR correlations to confirm isomer identity. For example, trans isomers often exhibit distinct coupling constants (J = 2–4 Hz for vicinal protons) .
- Statistical Analysis : Use ANOVA to assess reproducibility across batches (n ≥ 3) and identify outliers in reaction conditions (e.g., temperature fluctuations) .
Q. What catalytic mechanisms explain the regioselectivity of epoxide-opening reactions in this compound derivatives?
- Methodology :
- DFT Calculations : Model transition states using Gaussian or ORCA software to predict nucleophilic attack preferences (e.g., axial vs. equatorial positions) .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track epoxide ring strain relief (C-O stretching at 850–950 cm⁻¹) .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. organocatalysts (e.g., thioureas) to optimize ring-opening yields .
Q. How can researchers address discrepancies in reported bioactivity data for analogs of this compound?
- Methodology :
- Meta-Analysis : Aggregate data from patents and journals (e.g., USP Reference Standards ), adjusting for variables like purity (≥95% by GC) or solvent effects (DMSO vs. ethanol) .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to compare EC₅₀ values across studies, ensuring standardized assay conditions (e.g., cell line viability protocols) .
- Contamination Checks : Perform LC-MS to rule out degradation products (e.g., cyclohexanol from ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

